molecular formula C20H23N3O6S B5134943 ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate

ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate

Cat. No. B5134943
M. Wt: 433.5 g/mol
InChI Key: YYJVPYWIACAWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate, also known as EET, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EET is a member of the thiophene carboxylate family and is synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The exact mechanism of action of ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate is not yet fully understood, but it is believed to act through several pathways. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate also inhibits the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and inflammation. Additionally, ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression.
Biochemical and Physiological Effects:
ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been shown to have several biochemical and physiological effects. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in inflammation. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been shown to improve cognitive function and to have a protective effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate in lab experiments is its high potency and specificity. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of using ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate. One direction is to investigate the potential use of ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate as a therapeutic agent in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Another direction is to study the mechanism of action of ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate in more detail to gain a better understanding of its therapeutic potential. Additionally, future research could focus on developing more cost-effective synthesis methods for ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate to make it more accessible for lab experiments.
In conclusion, ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate exhibits anti-inflammatory, anti-cancer, and anti-microbial properties and has a protective effect on the cardiovascular system and cognitive function. Although ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has several advantages for lab experiments, its high cost may limit its use in large-scale experiments. Future research could focus on investigating the potential therapeutic applications of ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate in various diseases and developing more cost-effective synthesis methods for ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate.

Synthesis Methods

The synthesis of ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate involves a multi-step process that starts with the reaction of ethyl 5-ethyl-2-oxo-1,3-thiazolidine-3-carboxylate with 4-(4-morpholinyl)-3-nitrobenzoyl chloride in the presence of a base. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of the acid chloride with thiophene-3-carboxylic acid in the presence of a base to yield ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate.

Scientific Research Applications

Ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. ethyl 5-ethyl-2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate has also been shown to have a protective effect on the cardiovascular system and to improve cognitive function.

properties

IUPAC Name

ethyl 5-ethyl-2-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-3-14-12-15(20(25)29-4-2)19(30-14)21-18(24)13-5-6-16(17(11-13)23(26)27)22-7-9-28-10-8-22/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJVPYWIACAWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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